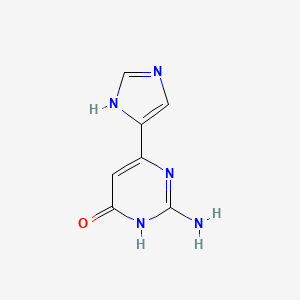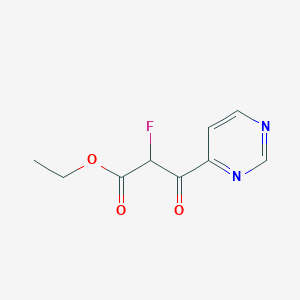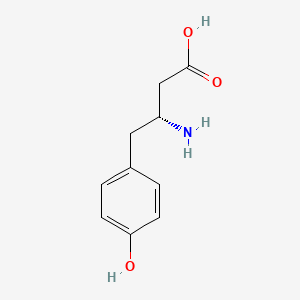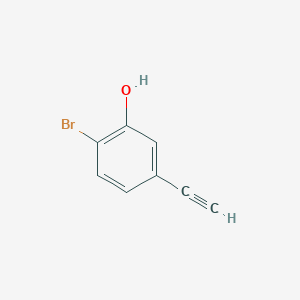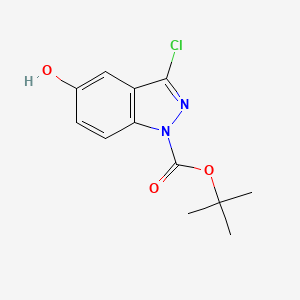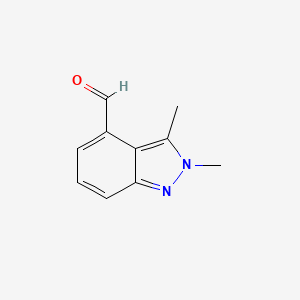
2,3-Dimethyl-2H-indazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-2H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the aldehyde group at the 4-position and the dimethyl groups at the 2 and 3 positions make this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-2H-indazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions, often facilitated by catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dimethyl-2H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-2H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also interact with various receptors and enzymes, influencing biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
2H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and no methyl groups.
2,3-Dimethyl-1H-indazole: Lacks the aldehyde group but has the same methyl substitutions.
Uniqueness
2,3-Dimethyl-2H-indazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group and the dimethyl substitutions. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2,3-dimethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)11-12(7)2/h3-6H,1-2H3 |
InChIキー |
DDAIKNVKVYEPNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1C)C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


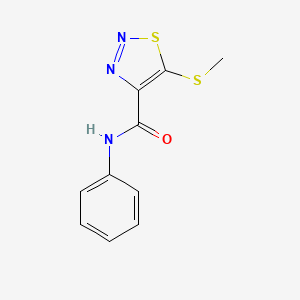

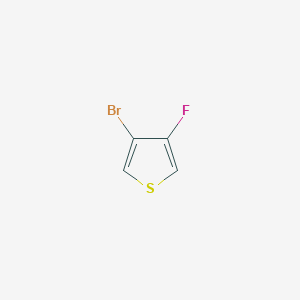
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
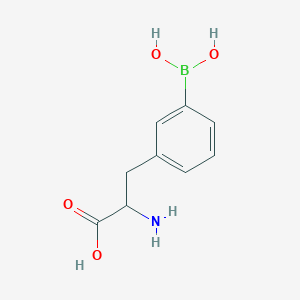
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
